Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 903895-48-7
VCID: VC21194686
InChI: InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C
Molecular Formula: C17H25BO4
Molecular Weight: 304.2 g/mol

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 903895-48-7

Cat. No.: VC21194686

Molecular Formula: C17H25BO4

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 903895-48-7

Specification

CAS No. 903895-48-7
Molecular Formula C17H25BO4
Molecular Weight 304.2 g/mol
IUPAC Name tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
Standard InChI Key VOLNBIZKQGSQMP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 903895-48-7) is a meta-substituted arylboronic ester featuring a tert-butyl ester group and a pinacol boronic ester moiety. The compound consists of a phenyl ring with the boronic ester group at the meta position relative to the tert-butyl ester functionality . This specific substitution pattern confers unique reactivity profiles that distinguish it from its positional isomers.

The molecular structure can be characterized by several key descriptors:

PropertyValue
Molecular FormulaC₁₇H₂₅BO₄
Molecular Weight304.2 g/mol
CAS Registry Number903895-48-7
IUPAC Nametert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
InChIInChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
InChIKeyVOLNBIZKQGSQMP-UHFFFAOYSA-N
Creation Date2005-09-11
Last Modified2025-03-08

The compound's structure features two key functional groups: the tert-butyl ester group (providing a protected carboxylic acid functionality) and the pinacol boronic ester group (a masked form of boronic acid with enhanced stability) . This dual functionality contributes to its versatility in synthetic applications.

Physical and Chemical Properties

Physical State and Appearance

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically exists as a crystalline solid at room temperature. Its physical properties are consistent with other pinacol boronic esters, which generally exhibit good stability under ambient conditions when properly stored.

Solubility Profile

The compound demonstrates solubility characteristics typical of boronic esters:

Solvent TypeSolubility
Non-polar organic solvents (hexane, toluene)Moderate to good
Polar aprotic solvents (THF, DCM, acetone)Good to excellent
Polar protic solvents (alcohols)Limited
WaterPoor

Stability Considerations

The tert-butyl ester group offers protection for the carboxylic acid functionality, providing resistance to nucleophilic attack while enabling selective cleavage under acidic conditions. This orthogonal reactivity pattern makes the compound particularly valuable in multistep synthetic sequences.

Synthetic Methodologies

Several synthetic approaches can be employed to prepare Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, drawing from established methods in boronic ester chemistry.

Applications in Organic Synthesis

Functional Group Transformations

The boronic ester moiety serves as a versatile handle for introducing various functional groups through established transformations:

TransformationProductConditions
Oxidationtert-butyl 3-hydroxybenzoateH₂O₂, NaOH
Chan-Lam couplingtert-butyl 3-aminobenzoate derivativesCu(OAc)₂, amine, base
Hayashi-Miyaura reactiontert-butyl 3-allylbenzoatePd catalyst, allyl acetate
Trifluoromethylationtert-butyl 3-(trifluoromethyl)benzoateCu catalyst, CF₃ source

Pharmaceutical Synthesis

The meta-substitution pattern of this compound makes it particularly valuable in pharmaceutical synthesis, where precise positioning of functional groups is often critical for biological activity. The ability to selectively functionalize the meta position, followed by deprotection of the tert-butyl ester to reveal the carboxylic acid, provides access to compounds with potential therapeutic applications.

Comparison with Structural Analogs

Understanding Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in the context of its structural analogs provides valuable insights into its distinctive properties and applications.

CompoundSubstitution PatternKey DifferencesApplications
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateMetaReference compoundSelective meta-functionalization
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateParaDifferent electronic effects, typically more reactive in couplingPara-substituted biaryls
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoatePara, methyl esterSmaller ester group, more easily hydrolyzedApplications requiring milder deprotection
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateOrtho, methyl esterProximity effects between functional groupsOrtho-substituted products

The meta-substituted pattern of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically exhibits intermediate reactivity compared to its ortho and para isomers in cross-coupling reactions. The tert-butyl ester provides enhanced stability under basic conditions commonly employed in coupling reactions, while offering selective cleavage under acidic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate would display characteristic signals:

  • A singlet at approximately δ 1.25-1.35 ppm (12H) corresponding to the methyl groups of the pinacol moiety

  • A singlet at approximately δ 1.55-1.65 ppm (9H) for the tert-butyl group

  • Complex aromatic signals between δ 7.20-8.40 ppm (4H) reflecting the meta-substitution pattern

The ¹³C NMR spectrum would show distinctive signals for the carbonyl carbon (approximately δ 165-170 ppm), aromatic carbons (δ 125-140 ppm), quaternary carbons of the tert-butyl group (approximately δ 80-82 ppm) and pinacol moiety (approximately δ 83-85 ppm), along with signals for the methyl carbons.

Mass Spectrometry

In mass spectrometry, the compound would typically show:

  • Molecular ion peak at m/z 304 (M⁺)

  • Fragment ions corresponding to loss of the tert-butyl group (m/z 248)

  • Fragments associated with the pinacol boronic ester moiety

Research Applications and Future Perspectives

The unique properties of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate position it as a valuable building block in several research domains:

Medicinal Chemistry

The compound's meta-substitution pattern and dual functionality make it particularly suitable for medicinal chemistry applications, where precisely positioned carboxylic acid groups often serve as key pharmacophores. The meta-substituted benzoic acids and their derivatives are found in numerous bioactive compounds, including anti-inflammatory agents, antihypertensives, and antimicrobials.

Materials Science

In materials science, the compound can serve as a precursor for the synthesis of functionalized conjugated systems with applications in organic electronics and photonic materials. The meta-substitution pattern can influence the packing arrangement and electronic properties of the resulting materials.

Method Development

The compound represents an excellent substrate for developing new methodologies in organic synthesis, particularly those focusing on selective C-H functionalization and novel cross-coupling protocols. Its well-defined structure with distinct functional groups makes it an ideal model compound for studying reaction mechanisms and developing new catalytic systems.

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